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Compound of Interest

Compound Name: Amoxicillin(1-)

Cat. No.: B1265286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

techniques used for the structural elucidation of Amoxicillin. By presenting quantitative data,

detailed experimental protocols, and visual workflows, this document serves as a core resource

for professionals in pharmaceutical research and development.

Introduction
Amoxicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections. A

thorough understanding of its chemical structure is paramount for quality control, stability

studies, and the development of new derivatives. Spectroscopic analysis provides a powerful

suite of tools for confirming the identity and elucidating the structure of pharmaceutical

compounds like Amoxicillin. This guide details the application of Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-

Visible (UV-Vis) spectroscopy for the comprehensive characterization of the Amoxicillin

molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic

analyses of Amoxicillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data for Amoxicillin

Proton
Assignment

Chemical Shift
(δ) in ppm
(D₂O)[1]

Chemical Shift
(δ) in ppm
(DMSO-d₆)

Multiplicity
Coupling
Constant (J) in
Hz

H-2' / H-6'

(Aromatic)
7.37 7.25 d 8.6

H-3' / H-5'

(Aromatic)
6.98 6.73 d 8.6

H-α (Side Chain) 5.16 4.88 s -

H-6 (β-lactam) 5.51 5.45 d 4.0

H-5 (β-lactam) 5.51 5.37 d 4.0

H-3

(Thiazolidine)
4.46 4.19 s -

2-CH₃ (α) 1.43 1.42 s -

2-CH₃ (β) 1.41 1.28 s -

Note: Chemical shifts can vary slightly depending on the exact sample concentration, pH, and

instrument calibration.

Table 2: ¹³C NMR Spectroscopic Data for Amoxicillin
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Carbon Assignment
Chemical Shift (δ) in ppm
(D₂O, pD 8)[2]

Chemical Shift (δ) in ppm
(DMSO-d₆)

C=O (β-lactam) 177.5 175.1

C=O (Amide) 173.0 172.4

C=O (Acid) 172.5 171.6

C-4' (Aromatic C-OH) 157.0 156.9

C-2' / C-6' (Aromatic CH) 130.0 128.5

C-1' (Aromatic C) 128.5 127.9

C-3' / C-5' (Aromatic CH) 115.5 115.2

C-5 (β-lactam) 68.5 67.0

C-3 (Thiazolidine) 67.0 66.8

C-6 (β-lactam) 59.0 57.9

C-α (Side Chain) 57.5 56.3

C-2 (Thiazolidine) 47.0 46.1

2-CH₃ (α) 31.0 29.1

2-CH₃ (β) 29.5 27.0

Note: Assignments are based on 2D NMR experiments and predicted values.[2]

Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry Data for Amoxicillin
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Ion Formula Calculated m/z Measured m/z

[M+H]⁺ C₁₆H₂₀N₃O₅S⁺ 366.1118 366.1114

[M+H-NH₃]⁺ C₁₆H₁₇N₂O₅S⁺ 349.0853 349.0853

Thiazolidine ring

fragment
C₆H₉NO₂S⁺ 160.0376 160.0376

Side chain fragment C₈H₈NO₂⁺ 150.0550 150.0550

Note: Data obtained via electrospray ionization (ESI).[2][3]

Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands for Amoxicillin

Functional Group Wavenumber (cm⁻¹) Description

O-H (Phenol, Carboxylic Acid) 3500 - 3200 (broad) Stretching vibration

N-H (Amine, Amide) 3400 - 3100 (broad) Stretching vibration

C-H (Aromatic, Alkyl) 3100 - 2850 Stretching vibration

C=O (β-lactam) ~1770 Stretching vibration

C=O (Amide) ~1680 Stretching vibration (Amide I)

C=O (Carboxylic Acid) ~1650 Stretching vibration

C=C (Aromatic) 1600 - 1450 Ring stretching vibrations

N-H (Amide) ~1520 Bending vibration (Amide II)

Note: Peak positions can be influenced by the physical state of the sample (e.g., solid, solution)

and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima for Amoxicillin
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Solvent λmax (nm)

Ethanol 230, 274[4]

0.1 N HCl 229, 272[4]

0.1 N NaOH 247

Water 192, 262[1]

Note: The position and intensity of absorption maxima can be affected by the solvent and the

pH of the solution.

Experimental Protocols
This section outlines generalized protocols for the spectroscopic analysis of Amoxicillin.

Specific parameters may need to be optimized based on the instrumentation and experimental

objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the Amoxicillin sample and dissolve it in a

suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For D₂O, the pD may need to be

adjusted to ensure complete dissolution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for optimal signal dispersion and resolution.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key

parameters to consider include the pulse angle (typically 30-90 degrees), relaxation delay (1-

5 seconds), and the number of scans to achieve an adequate signal-to-noise ratio. For

samples in D₂O, a solvent suppression technique may be necessary.

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans

and a longer relaxation delay are generally required compared to ¹H NMR to obtain a good

signal-to-noise ratio.
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Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to a known internal or external standard (e.g., TSP for D₂O or

the residual solvent peak for DMSO-d₆).

Mass Spectrometry (MS)
Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), a dilute

solution of Amoxicillin is prepared in a suitable solvent system, typically a mixture of water

and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid

to promote protonation.[3] A typical concentration is around 1 mg/mL.[3]

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is commonly used. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

LC-MS Analysis: The sample is injected into a liquid chromatograph for separation before

entering the mass spectrometer. A reversed-phase C18 column is often employed with a

gradient elution of water and acetonitrile containing formic acid.

Data Acquisition: The mass spectrometer is typically operated in positive ion mode to detect

the protonated molecule [M+H]⁺. For structural elucidation, tandem mass spectrometry

(MS/MS) is performed to generate fragment ions.

Data Analysis: The resulting mass spectra are analyzed to determine the accurate mass of

the molecular ion and its fragment ions, which are then used to deduce the elemental

composition and structural components of the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common, where a small amount of the powder is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.
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Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000

to 400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the

sample spectrum.

Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional

groups present in the Amoxicillin molecule, providing a molecular "fingerprint."

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of Amoxicillin is prepared by accurately weighing the

sample and dissolving it in a suitable solvent (e.g., ethanol, dilute HCl, or dilute NaOH).

Serial dilutions are then made to prepare a series of standard solutions of known

concentrations.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g.,

200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax). A solvent

blank is used as a reference.

Data Analysis: The λmax values are characteristic of the chromophores present in the

Amoxicillin structure. For quantitative analysis, a calibration curve of absorbance versus

concentration can be constructed.

Visualization of Analytical Workflows and Structural
Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflows and

relationships in the spectroscopic analysis of Amoxicillin.
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Caption: General workflow for the spectroscopic analysis of Amoxicillin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1265286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Points
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Caption: Correlation of spectroscopic data to Amoxicillin's structural fragments.

Conclusion
The combination of NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provides a robust

and comprehensive framework for the structural elucidation of Amoxicillin. Each technique

offers unique insights into the molecular architecture, from the connectivity of atoms and the

nature of functional groups to the overall molecular weight and electronic properties. The data

and protocols presented in this guide serve as a foundational reference for researchers and

scientists, facilitating accurate and efficient analysis of this vital antibiotic. The integrated

application of these spectroscopic methods is indispensable for ensuring the quality, safety,

and efficacy of Amoxicillin in pharmaceutical development and manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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